4-Phenyl-5-(trifluoromethyl)thiophen-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

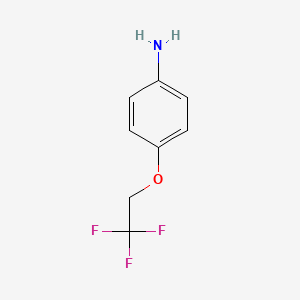

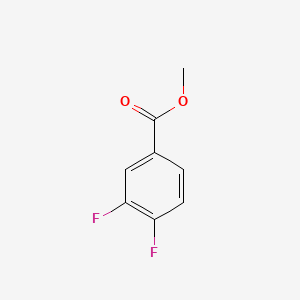

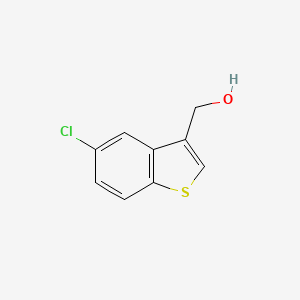

4-Phenyl-5-(trifluoromethyl)thiophen-3-amine is a chemical compound with the molecular formula C11H8F3NS . It is an intriguing compound with diverse applications in scientific research.

Synthesis Analysis

The synthesis of thiophene derivatives, such as 4-Phenyl-5-(trifluoromethyl)thiophen-3-amine, has been a topic of interest in recent years. One approach involves the cyclization of readily available S-containing alkyne substrates . This process allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step, usually with high atom economy .Molecular Structure Analysis

The molecular structure of 4-Phenyl-5-(trifluoromethyl)thiophen-3-amine is characterized by a thiophene ring substituted with a phenyl group at the 4-position and a trifluoromethyl group at the 5-position . The compound has a molecular weight of 243.25 g/mol .Physical And Chemical Properties Analysis

4-Phenyl-5-(trifluoromethyl)thiophen-3-amine has a molecular weight of 243.25 g/mol, a XLogP3-AA value of 3.5, and a topological polar surface area of 54.3 Ų . It has one hydrogen bond donor count and five hydrogen bond acceptor counts .Wissenschaftliche Forschungsanwendungen

Polymerization Initiatives

4-Phenyl-5-(trifluoromethyl)thiophen-3-amine derivatives have been utilized in the field of polymerization. In one study, star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives were developed as photoinitiators for radical and cationic polymerizations under near-UV and visible LEDs. These initiators demonstrated excellent photoinitiating abilities and superior polymerization efficiencies compared to commercial photoinitiators, especially in overcoming oxygen inhibition (Zhang et al., 2015).

Electroluminescence and Emission Properties

Studies have focused on developing materials for electroluminescence applications. One such study involved the creation of a star-shaped single-polymer system with simultaneous red, green, and blue emission, using tris(4-(thiophen-2-yl)phenyl)amine derivatives. This system achieved saturated white emission and was significant for its enhanced electroluminescent properties (Liu et al., 2016).

Synthesis of Novel Compounds

A three-component synthesis was conducted to create novel indeno[1, 2-b][1,8]naphthyridin-6(11H)-one derivatives using 4-phenyl-5-(trifluoromethyl)thiophen-3-amine. This study also assessed the antimicrobial activity of these compounds (Bhoomandla et al., 2020).

Electrochromic Device Applications

The application of 4-phenyl-5-(trifluoromethyl)thiophen-3-amine derivatives in electrochromic devices has been explored. Star-shaped molecules containing triphenylamine and thiophene were synthesized and showed potential for high-performance electrochromic devices with various color changes and satisfactory response times (Cheng et al., 2012).

Site Selective Hydroxyalkylation

Innovative approaches were adopted for achieving trifluoromethyl hydroxyalkylation of 5-phenylthiophen-2-amine using α-trifluoromethyl ketones. This method allowed for a site-selective electrophilic aromatic substitution on unprotected 5-phenylthiophen-2-amine moieties, demonstrating the potential in synthetic pathways (Duvauchelle et al., 2022).

Anticancer and Antitubercular Agents

Derivatives of 4-phenyl-5-(trifluoromethyl)thiophen-3-amine were synthesized and evaluated for their antitumor and antitubercular activities. This research revealed several compounds with significant inhibitory activities against cancer cell lines and mycobacterium smegmatis, indicating potential medicinal applications (Sekhar et al., 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-phenyl-5-(trifluoromethyl)thiophen-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NS/c12-11(13,14)10-9(8(15)6-16-10)7-4-2-1-3-5-7/h1-6H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIPYEXWOYDDDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC=C2N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382347 |

Source

|

| Record name | 4-phenyl-5-(trifluoromethyl)thiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-5-(trifluoromethyl)thiophen-3-amine | |

CAS RN |

256427-77-7 |

Source

|

| Record name | 4-phenyl-5-(trifluoromethyl)thiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1362272.png)

![2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino]-1-ethanol](/img/structure/B1362276.png)

![8-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride](/img/structure/B1362278.png)

![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride](/img/structure/B1362292.png)